N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c1-13-27-17(12-18(28-13)29-16-7-2-3-8-24-16)25-9-10-26-19(30)14-5-4-6-15(11-14)20(21,22)23/h2-8,11-12H,9-10H2,1H3,(H,26,30)(H2,24,25,27,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGMUUUBTUTAJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C17H21N7O2 |
| Molecular Weight | 355.402 g/mol |
| CAS Number | 1421442-98-9 |
| Purity | ≥95% |
The primary mechanism of action for this compound involves the inhibition of collagen prolyl-4-hydroxylase. This enzyme is crucial for collagen synthesis, and its inhibition can lead to reduced collagen production, impacting various cellular processes related to tissue repair and fibrosis.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Specifically, it has been shown to enhance the efficacy of phleomycin, a chemotherapeutic agent, suggesting a synergistic effect in cancer treatment. Additionally, studies have demonstrated its potential to inhibit growth in various cancer cell lines, including:
- PC3 (prostate cancer)
- K562 (chronic myeloid leukemia)
- Hela (cervical cancer)
- A549 (lung cancer)
In vitro assays have reported IC50 values in the low micromolar range, indicating effective cytotoxicity against these cell lines .
Mechanistic Insights
The inhibition of collagen prolyl-4-hydroxylase leads to alterations in cellular signaling pathways associated with tumor progression and metastasis. The compound's ability to modulate these pathways highlights its potential as a therapeutic agent in oncology .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound possesses adequate bioavailability to reach its target sites within the body. The compound's stability and solubility are critical factors influencing its therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Synergistic Effects with Phleomycin : A study indicated that the compound significantly amplifies the activity of phleomycin, enhancing its anticancer effects in vitro.
- Cell Line Sensitivity : In a comparative analysis, this compound showed notable cytotoxic effects on various cancer cell lines at concentrations lower than conventional chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Computational studies have predicted favorable binding interactions between this compound and key molecular targets involved in cancer progression, reinforcing its potential as a lead candidate for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
